2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane
Description
Properties
IUPAC Name |
2-[2-(3,4,5-trifluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-9-6-8(7-10(14)12(9)15)16-5-2-11-17-3-1-4-18-11/h6-7,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCXBUCVOKFQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3,4,5-Trifluorophenoxy)ethanol
The phenoxyethyl side chain is constructed via nucleophilic substitution. 3,4,5-Trifluorophenol reacts with ethylene oxide or 2-chloroethanol under basic conditions (e.g., KOH/EtOH), yielding 2-(3,4,5-trifluorophenoxy)ethanol.
Example Protocol
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Reactants : 3,4,5-Trifluorophenol (1.0 eq), 2-chloroethanol (1.2 eq), KOH (1.5 eq).
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Solvent : Ethanol, reflux at 80°C for 12 h.
Cyclization to 1,3-Dioxane
Acid-Catalyzed Cyclization with Carbonyl Compounds
The diol intermediate undergoes cyclization with acetone or formaldehyde in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA).
Optimized Conditions
Microwave-Assisted Cyclization
Adapting methods from thioketone synthesis, microwave irradiation (150 W, 2 min) in toluene reduces reaction time to <10 min, though yields remain comparable (68–72%).
Alternative Routes via Transition Metal Catalysis
Copper(I)-Mediated Coupling
Inspired by triazole synthesis, CuI (10 mol%) in DIPEA/DMF facilitates coupling between 3,4,5-trifluorophenol and propargyl alcohol derivatives, followed by cyclization:
Procedure
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Reactants : 3,4,5-Trifluorophenol (1.0 eq), propargyl bromide (1.2 eq), CuI (0.1 eq).
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Conditions : DMF, 25°C, 16 h.
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Post-Reaction : Cyclization with ethylene glycol and H₂SO₄ yields the dioxane (62% overall).
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (compound analogous to) confirms the chair conformation of the dioxane ring and equatorial orientation of the phenoxyethyl group.
Comparative Evaluation of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Acid-Catalyzed Cyclization | H₂SO₄, toluene, 110°C | 70–75% | Scalable, low-cost reagents |
| Microwave-Assisted | 150 W, 2 min | 68–72% | Rapid, energy-efficient |
| Cu(I)-Mediated Coupling | CuI/DMF, 25°C, 16 h | 62% | Regioselective, mild conditions |
Challenges and Optimization Strategies
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Steric Hindrance : Bulky trifluorophenyl groups impede cyclization. Polar aprotic solvents (DMF, DMSO) enhance reactivity.
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Purification : Silica gel chromatography (petroleum ether:EtOAc) resolves byproducts. Sublimation or recrystallization improves purity.
Applications and Derivatives
The compound serves as a precursor to fluorinated polymers and pharmaceuticals. Its ether-acetal structure enhances metabolic stability, making it valuable in prodrug design .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pharmaceutical Applications
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Drug Design :
- The unique structural characteristics of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane may contribute to the development of novel pharmaceuticals. The trifluoromethyl group is known to increase the metabolic stability and bioavailability of drug candidates .
- Compounds with similar structures have been explored for their potential as anti-inflammatory and anticancer agents due to their ability to modulate biological pathways effectively .
- Case Study: Trifluoromethyl Group in Drug Development :
Agricultural Applications
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Herbicide Development :
- Research indicates that derivatives of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane can serve as effective herbicides. For instance, compounds designed based on its structure have shown promising herbicidal activity against various weed species .
- A specific study demonstrated that a derivative exhibited comparable pre-emergence herbicidal activity to diflufenican while being safe for wheat crops at tested application rates .
- Molecular Simulation Studies :
Mechanism of Action
The mechanism of action of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Other 1,3-Dioxane Derivatives
The following table highlights structural and functional differences between 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane and related dioxane/dioxolane derivatives:
Key Observations :
- The trifluorophenoxy group in the target compound distinguishes it from chlorinated or alkyl-substituted dioxane derivatives. This substitution likely enhances its metabolic stability compared to chlorinated analogs .
Comparison with Fluorinated Agrochemical Esters
Below is a comparative analysis:
Key Observations :
- Structural divergence : The target compound lacks the ester linkage critical for herbicidal activity in pyraflufen-ethyl or quizalofop-P-ethyl .
- Fluorine content: The trifluorophenoxy group may mimic electron-withdrawing effects seen in fluorinated agrochemicals, but absence of a bioactive ester moiety limits direct functional equivalence .
Research Findings and Data Gaps
- Thermal stability : The 1,3-dioxane ring likely improves thermal stability compared to linear esters like cinidon-ethyl, though experimental data is lacking.
- Solubility: Higher lipophilicity (due to trifluorophenoxy) may reduce aqueous solubility relative to non-fluorinated dioxanes .
- Synthetic routes: No synthesis details are available; analogs suggest possible Williamson ether synthesis or ring-closing strategies .
Biological Activity
2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound characterized by its unique structure that combines a dioxane ring with a trifluorophenyl ether group. The molecular formula is C12H12F3O3. This compound is of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound features:
- Dioxane Ring : Provides stability and reactivity.
- Trifluoromethyl Group : Enhances lipophilicity and influences biological activity.
The presence of the trifluoromethyl group is significant as it can enhance binding affinity to biological targets, potentially modulating their activity.
The biological activity of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, which may lead to modulation of their functions.
Key Points:
- Nucleophilic Substitution : The dioxane moiety can undergo nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The trifluorophenyl group can participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
- Hydrolysis : The compound may engage in hydrolysis under acidic or basic conditions.
Enzyme Inhibition Studies
Research has shown that compounds containing trifluoromethyl groups often exhibit inhibitory activity against various enzymes. For instance:
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane | Carboxylesterase | Reversible Inhibition | |
| Similar Compounds | Acetylcholinesterase | Mixed Type Inhibition |
These findings indicate that 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane may also possess similar inhibitory properties against specific enzymes.
Study 1: Synthesis and Biological Evaluation
A study conducted on polyfluoroalkyl compounds demonstrated that modifications in structure significantly affected their biological activity. The introduction of a trifluoromethyl group was found to enhance enzyme inhibition properties compared to non-fluorinated analogs. This suggests that 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane could exhibit enhanced biological activities due to its unique structure .
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that compounds with similar structures have favorable binding interactions with target proteins. These studies provide insights into the potential efficacy of 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane in modulating enzyme activities associated with various diseases .
Q & A
Q. What are the optimized synthetic routes for 2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Grignard reagent coupling. For example, Grignard reagents derived from bromoethyl-dioxane derivatives react with fluorinated phenols under anhydrous conditions (THF, 0–5°C), followed by quenching with NH₄Cl . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of dioxane precursor to fluorophenol) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) typically achieves >70% purity, with final recrystallization in ethanol improving yield to ~85% .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to its ether-oxygen-rich structure, the compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. For handling, use gloveboxes with <1 ppm O₂/H₂O levels. Stability tests via ¹H NMR (monitoring peak shifts at δ 4.2–4.5 ppm for dioxane ring integrity) over 30 days confirm no decomposition under these conditions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometry for docking studies. Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) predict binding affinity to biological targets like cytochrome P450 enzymes. Electrostatic potential maps highlight nucleophilic regions (e.g., fluorine atoms on the phenoxy group) for electrophilic attack . Comparative docking scores (AutoDock Vina) against known inhibitors (e.g., –9.2 kcal/mol for CYP3A4) suggest competitive binding .
Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies in ¹³C NMR (e.g., δ 120–125 ppm for fluorinated phenyl carbons) often arise from solvent polarity or concentration effects. Standardize measurements using deuterated DMSO-d₆ at 25°C and internal TMS reference. For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies coupling patterns. Cross-validate with X-ray crystallography (if crystalline) or compare with analogous compounds like 4'-(2,4-difluorophenoxy)acetophenone (PubChem CID 145551-14-0) .
Q. What strategies mitigate byproduct formation during fluorophenoxy-ethyl coupling?
- Methodological Answer : Byproducts like 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane arise from incomplete fluorination. Use excess 3,4,5-trifluorophenol (1.5 equiv.) and Pd/C catalysis (5 mol%) under H₂ (1 atm) to ensure full substitution. Monitor reaction progress via LC-MS (m/z 328.1 for target vs. 310.0 for defluorinated byproduct). Post-synthesis, fractional distillation (bp 180–185°C at 0.1 mmHg) separates impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
